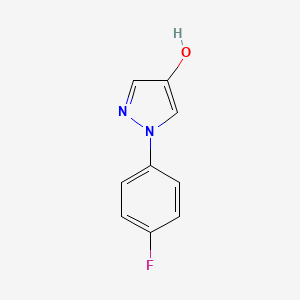

1-(4-fluorophenyl)-1H-pyrazol-4-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

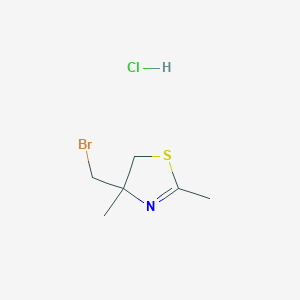

The synthesis of related compounds often involves starting with primary compounds such as 3-fluoro-4-cyanophenol and then introducing various substituents to create a series of novel acetamides. The synthesis of thiazolidine derivatives is also reported, which involves the formation of the thiazolidine ring and subsequent functionalization to yield compounds with potential anti-inflammatory and antioxidant activities.

Molecular Structure Analysis

The molecular structure of related compounds is characterized by the presence of a thiazolidine core, which is a five-membered ring containing sulfur and nitrogen atoms. This core is often functionalized with various aryl groups, which can significantly influence the biological activity of the compounds.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically include the formation of the thiazolidine ring, which can be achieved through cyclization reactions. Subsequent reactions may involve the introduction of various substituents through nucleophilic substitution or condensation reactions.

Aplicaciones Científicas De Investigación

- Antimicrobial Activity : Pyrazoles have been investigated for their antimicrobial properties .

- Anti-Tuberculosis Potential : Researchers have explored pyrazoles as potential anti-tuberculosis agents .

- Anti-Inflammatory Effects : Some pyrazole derivatives exhibit anti-inflammatory activity .

- Antioxidant Properties : Pyrazoles have shown antioxidant effects .

- Anti-Tumor Activity : Certain pyrazoles demonstrate anti-tumor properties .

- Analgesic Function : Pyrazoles have been studied for their analgesic effects .

Breast Cancer Research

Interestingly, pyrazole derivatives have been investigated specifically for their impact on breast cancer:

- Anti-Breast Cancer Activity : Some pyrazoles exhibit promising anti-cancer effects against breast cancer cell lines .

Hepatic Cancer Agents

Pyrazoles have been patented as potential hepatic cancer (HePG-2) agents .

Fluorinated Compounds in Medicinal Chemistry

Fluorinated compounds are popular in drug development:

- Stability and Binding Affinity : The C-F bond in fluorinated compounds provides greater stability than the C-H bond. Fluorine substitution can enhance the binding affinity of protein-ligand complexes .

Chiral Intermediates

The compound can give rise to chiral intermediates, which find wide application in asymmetric synthesis .

Synthetic Pathways

Understanding the synthesis of pyrazoles is essential:

- Knorr Reaction and Pyrazoline Pathway : Pyrazoles can be synthesized via the Knorr reaction or through the pyrazoline pathway. The latter involves the reaction of α, β-unsaturated ketones with hydrazine derivatives or semicarbazide, followed by oxidative aromatization to yield pyrazole molecules .

Mecanismo De Acción

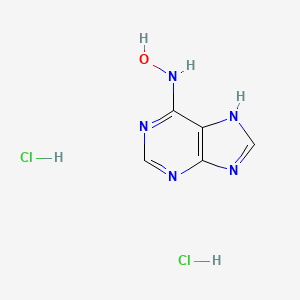

Target of Action

5-AMINO-1-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL, is known to target the Mitogen-activated protein kinase 14 . This kinase plays a crucial role in cellular processes such as proliferation, differentiation, and stress response .

Mode of Action

These interactions can lead to changes in the conformation and activity of the target proteins, thereby affecting cellular processes .

Biochemical Pathways

Based on its potential target, it may influence pathways regulated by mitogen-activated protein kinase 14 . These could include the MAPK signaling pathway, which is involved in a wide range of cellular processes, including cell growth, differentiation, and response to stress .

Pharmacokinetics

The presence of a fluorophenyl group may enhance its lipophilicity, potentially improving its absorption and distribution

Result of Action

Based on its potential target, it may influence cellular processes such as proliferation, differentiation, and stress response

Action Environment

The action of 1-(4-fluorophenyl)-1H-pyrazol-4-ol may be influenced by various environmental factors. For instance, pH and temperature could affect its stability and efficacy. Additionally, the presence of other molecules in the environment could impact its absorption and distribution

Safety and Hazards

Safety data sheets for related compounds suggest that they may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, and use personal protective equipment .

Direcciones Futuras

Propiedades

IUPAC Name |

1-(4-fluorophenyl)pyrazol-4-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2O/c10-7-1-3-8(4-2-7)12-6-9(13)5-11-12/h1-6,13H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRZKTHXGLQTSDM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=C(C=N2)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-fluorophenyl)-1H-pyrazol-4-ol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cyclohexanecarboxamide hydrochloride](/img/structure/B2388189.png)

![N-(2-chloro-6-methylphenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2388196.png)

![N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2388198.png)

![13-Ethyl-8-(2-methylphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2388202.png)

![2-(isopropylsulfonyl)-1-(3-methylbenzyl)-1H-benzo[d]imidazole](/img/structure/B2388210.png)

![6-Methyl-2-[[1-(3-methylbenzoyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2388212.png)